molecular formula C15H18N2O3S B2372527 N-(2-methoxy-2-(o-tolyl)ethyl)pyridine-3-sulfonamide CAS No. 1797338-39-6

N-(2-methoxy-2-(o-tolyl)ethyl)pyridine-3-sulfonamide

Cat. No. B2372527
CAS RN: 1797338-39-6
M. Wt: 306.38
InChI Key: JLQLMQDOESAGSV-UHFFFAOYSA-N
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Description

“N-(2-methoxy-2-(o-tolyl)ethyl)pyridine-3-sulfonamide” is a chemical compound. It is a substituted pyridine, which is an important structural motif found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .

Scientific Research Applications

Electrochemical Studies and Methoxylation

T. Golub and J. Becker (2015) explored the anodic methoxylation of piperidine derivatives with N-acyl and N-sulfonyl groups. Their research, conducted using cyclic voltammetry, sheds light on the electrochemical behavior of similar sulfonamide compounds, indicating potential pathways for modifying sulfonamide derivatives through electrochemical means (Golub & Becker, 2015).

Antitumor Sulfonamides

T. Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries for their antitumor properties. This research highlights the therapeutic potential of sulfonamide compounds, including those structurally related to "N-(2-methoxy-2-(o-tolyl)ethyl)pyridine-3-sulfonamide," in cancer treatment through cell cycle inhibition (Owa et al., 2002).

Herbicidal Activity

M. Moran's (2003) study on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those with methoxy groups, provides an example of the agricultural applications of sulfonamides. These compounds exhibited significant herbicidal activity, suggesting a potential avenue for the development of new herbicides (Moran, 2003).

Chemical Synthesis and Molecular Interactions

Research by A. Khalifa et al. (2022) on the reduction of substituted benzo-fused cyclic sulfonamides offers insights into the chemical properties and reactivity of sulfonamide derivatives. Their work adds to the understanding of how sulfonamide groups interact in various chemical environments, potentially guiding the synthesis of new compounds (Khalifa et al., 2022).

Medicinal Chemistry and Drug Discovery

The synthesis and evaluation of sulfonamide chemical delivery systems by M. Brewster et al. (1991) demonstrate the utility of sulfonamide derivatives in enhancing drug delivery mechanisms. This research suggests the versatility of sulfonamide compounds in medicinal chemistry and their potential for developing novel therapeutic agents (Brewster et al., 1991).

properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-12-6-3-4-8-14(12)15(20-2)11-17-21(18,19)13-7-5-9-16-10-13/h3-10,15,17H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQLMQDOESAGSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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